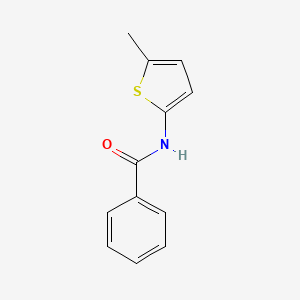

N-(5-Methyl-2-thienyl)benzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives are a cornerstone in modern chemical research, demonstrating a remarkable breadth of biological activities. The benzamide functional group is a common feature in many approved pharmaceutical agents and investigational drug candidates. nanobioletters.com Their significance stems from their ability to participate in various biological interactions, often acting as inhibitors of enzymes or antagonists of receptors.

The research landscape for benzamide derivatives is vast, with studies consistently revealing their potential in diverse therapeutic areas. These include, but are not limited to:

Anticancer Activity: Many benzamide derivatives have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. nih.govresearchgate.net They can exert their effects through various mechanisms, such as the inhibition of histone deacetylases (HDACs) or the disruption of cell signaling pathways like the Hedgehog signaling pathway. nih.gov

Antimicrobial Activity: The benzamide scaffold has been incorporated into molecules exhibiting potent antibacterial and antifungal properties. nanobioletters.com

Enzyme Inhibition: Benzamides are known to inhibit a range of enzymes, including acetylcholinesterase, which is relevant in the context of Alzheimer's disease, and carbonic anhydrase. tandfonline.com

The versatility of the benzamide core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. This adaptability has cemented the benzamide scaffold as a "privileged structure" in medicinal chemistry.

Overview of Thiophene-Containing Benzamide Scaffolds in Medicinal Chemistry

The incorporation of a thiophene (B33073) ring into a benzamide structure, as seen in N-(5-Methyl-2-thienyl)benzamide, introduces another layer of chemical and biological significance. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is itself a "privileged pharmacophore" and is present in numerous FDA-approved drugs. nih.govnih.gov Its inclusion in molecular design is often strategic, as it can modulate physicochemical properties such as lipophilicity and metabolic stability, and can act as a bioisostere for a phenyl ring. nih.govcognizancejournal.com

Thiophene-containing scaffolds have been investigated for a wide array of medicinal applications, including:

Anticancer Agents: Fused thiophene derivatives have been developed as potent kinase inhibitors, a key strategy in modern cancer therapy. mdpi.com Specifically, N-(thienyl)benzamide derivatives have been identified as inhibitors of the BRAF V600E kinase, a mutation frequently found in melanomas. nih.govnih.gov

Anti-inflammatory and Antihypertensive Agents: The thiophene nucleus is a component of various compounds with anti-inflammatory and antihypertensive properties. cognizancejournal.comeprajournals.com

Antiviral and Antimalarial Activity: Research has also explored thiophene derivatives for their potential in combating viral and malarial infections. cognizancejournal.com

The combination of the benzamide and thiophene moieties in a single molecule, therefore, creates a scaffold with significant potential for interacting with biological targets.

Research Trajectories for this compound and Related Chemical Entities

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising avenues for future investigation. The research trajectories for this compound and its analogs can be inferred from the known activities of its constituent parts.

A primary area of interest would be its potential as a kinase inhibitor . Given that N-(thiophen-2-yl)benzamide derivatives have shown activity against BRAF V600E, it would be a logical step to investigate this compound for similar activity. nih.gov The presence of the methyl group at the 5-position of the thiophene ring could influence the compound's binding affinity and selectivity for the kinase's active site. Structure-activity relationship (SAR) studies on related inhibitors often reveal that small alkyl substituents can enhance potency or alter the pharmacokinetic profile.

Another significant research direction would be in the realm of anticancer drug discovery more broadly. The general anti-proliferative properties of both benzamides and thiophenes suggest that their combination could lead to novel anticancer agents acting through various mechanisms beyond kinase inhibition. nih.govmdpi.com

Furthermore, the established antimicrobial potential of both scaffolds warrants investigation into the antibacterial and antifungal properties of this compound. nanobioletters.com

The following data tables provide examples of the biological activities of related benzamide and thiophene derivatives, illustrating the potential for this compound.

Data Tables

Disclaimer: The following data is for structurally related compounds and is provided for illustrative purposes to highlight the potential areas of research for this compound. This is not data for this compound itself.

Table 1: Examples of Biologically Active Benzamide Derivatives

| Compound Name | Biological Activity | Reference |

| Entinostat (MS-275) | Histone Deacetylase (HDAC) Inhibitor | researchgate.net |

| Flubendiamide | Insecticide | nih.gov |

| A series of novel benzamide derivatives | Smoothened Antagonists | nih.gov |

| 2-(2-phenoxyacetamido)benzamides | Antiproliferative activity against K562 leukemia cells | nih.gov |

Table 2: Examples of Biologically Active Thiophene Derivatives

| Compound Name | Biological Activity | Reference |

| Raltitrexed | Anticancer | nih.gov |

| Tiotropium | Treatment of COPD | nih.gov |

| Thiophene-3-carboxamide derivative (14d) | VEGFR-2 Inhibitor | nih.gov |

| Thienopyrrole derivative (3b) | Antiproliferative against HepG2 and PC-3 cells | mdpi.com |

Table 3: N-(Thiophen-2-yl)benzamide Derivatives as BRAF V600E Inhibitors

| Compound | BRAF V600E IC50 (µM) | Reference |

| a1 | ~2.01 | nih.gov |

| b40 | Submicromolar | nih.gov |

| b47 | Submicromolar | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H11NOS |

|---|---|

Molecular Weight |

217.29 g/mol |

IUPAC Name |

N-(5-methylthiophen-2-yl)benzamide |

InChI |

InChI=1S/C12H11NOS/c1-9-7-8-11(15-9)13-12(14)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |

InChI Key |

GGDBJDJGYZCPNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 5 Methyl 2 Thienyl Benzamide and Analogues

Retrosynthetic Analysis of the N-(5-Methyl-2-thienyl)benzamide Structure

A retrosynthetic analysis of this compound (I) reveals two primary disconnection approaches, focusing on the central amide bond and the formation of the substituted thiophene (B33073) ring.

Disconnection Approach 1: Amide Bond Cleavage

The most straightforward retrosynthetic disconnection involves cleaving the amide bond. This leads to two key synthons: a benzoyl cation equivalent and a 2-amino-5-methylthiophene anion equivalent. These synthons correspond to the practical starting materials, benzoic acid or its derivatives (e.g., benzoyl chloride) and 2-amino-5-methylthiophene.

Disconnection Approach 2: Thiophene Ring Formation

A more complex approach involves the retrosynthesis of the 5-methyl-2-thienyl moiety itself. This could conceptually involve a Gewald-type reaction from a suitable β-ketonitrile, sulfur, and an amine, or other cyclization strategies to form the thiophene ring with the necessary substituents already in place or introduced subsequently.

Classical and Contemporary Synthetic Routes to Benzamide (B126) Core Structures

The synthesis of the benzamide core is a cornerstone of organic chemistry, with numerous well-established and modern methods available.

Amide Bond Formation Strategies for Thienyl-Benzamide Synthesis

The formation of the amide bond between a benzoic acid derivative and an aminothiophene is a critical step in the synthesis of this compound.

Acyl Halide Method: A common and efficient method involves the reaction of benzoyl chloride with 2-amino-5-methylthiophene in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Coupling Reagents: A wide array of coupling reagents can be employed to facilitate the reaction between benzoic acid and 2-amino-5-methylthiophene. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Examples include carbodiimides (e.g., DCC, EDC) often used with additives like HOBt or HOAt to suppress side reactions and improve yields.

Umpolung Amide Synthesis (UmAS): A more recent strategy involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, to directly form N-aryl amides. nih.gov This method is notable for its ability to avoid epimerization in chiral substrates. nih.govnih.gov

Introduction and Functionalization of the Thienyl Moiety

The synthesis of the key intermediate, 2-amino-5-methylthiophene, is crucial. The Gewald reaction is a powerful one-pot synthesis for substituted 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with a β-cyanomethylene compound in the presence of elemental sulfur and a base. For 2-amino-5-methylthiophene, this could involve the reaction of acetone, malononitrile, and sulfur.

Functionalization of the thiophene ring can also be achieved through various methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl groups onto the thiophene ring of a pre-formed amide. mdpi.comresearchgate.net

Derivatization and Substitution Techniques for this compound Analogues

The synthesis of analogues can be achieved by modifying either the benzoyl or the thienyl portion of the molecule.

Benzoyl Moiety Derivatization: A variety of substituted benzoic acids or benzoyl chlorides can be used in the amide formation step to introduce different functional groups onto the phenyl ring.

Thienyl Moiety Derivatization: The thienyl ring can be functionalized prior to or after amide bond formation. For example, electrophilic aromatic substitution reactions can introduce substituents at the C4 position of the thiophene ring. Additionally, the methyl group at the C5 position can be a site for further chemical modification. The synthesis of N-aryl amides from nitroarenes and acyl chlorides, promoted by iron, offers a direct route to analogues with varied aryl groups. rsc.org

Advanced Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. arabjchem.orgresearchgate.netarkat-usa.org The hydrolysis of benzamides to benzoic acid can be achieved in minutes using microwave assistance with 20% sulfuric acid. youtube.comyoutube.com This technique can be applied to the synthesis of benzamides by promoting the ring-opening of oxazolones with amines. arabjchem.orgresearchgate.net

Solvent-Free Methods: The development of solvent-free reaction conditions is a key aspect of green chemistry. semanticscholar.orgbohrium.comscience.govresearchgate.net Amides can be synthesized from phenyl esters and aryl amines without a solvent, using sodium hydride as a base. rsc.org Another solvent-free approach involves the boric acid-catalyzed reaction of carboxylic acids with urea. semanticscholar.orgbohrium.comresearchgate.net These methods reduce waste and simplify purification processes.

Reaction Mechanism Elucidation in the Synthesis of this compound Derivatives

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting outcomes.

Amide Bond Formation: The mechanism of amide bond formation via acyl halides involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl halide, followed by the elimination of the halide. In coupling-reagent-mediated reactions, the carboxylic acid is first activated to form a more reactive intermediate (e.g., an O-acylisourea with carbodiimides), which is then attacked by the amine.

Palladium-Catalyzed N-Arylation: The catalytic cycle for palladium-catalyzed N-arylation of amides generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amide, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. nih.govsyr.edu Computational studies have been employed to understand the energetics and intermediates of these cycles. nih.gov

Gewald Reaction: The mechanism of the Gewald reaction is thought to proceed through the formation of a Knoevenagel condensation product, followed by the addition of sulfur to form a thiolate intermediate, which then cyclizes and tautomerizes to the final 2-aminothiophene.

Structure Activity Relationship Sar Studies of N 5 Methyl 2 Thienyl Benzamide Analogues

Impact of Substituent Variation on Molecular Interactions and Biological Recognition

The biological activity of N-(5-Methyl-2-thienyl)benzamide analogues is profoundly influenced by the nature and position of substituents on both the benzamide (B126) and thienyl rings. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets.

Research on related benzamide and thienyl derivatives has demonstrated that introducing various functional groups can lead to significant changes in activity. For instance, in a series of N-substituted benzamide derivatives designed as antitumor agents, modifications to the linker and the terminal cap group were shown to be crucial for their anti-proliferative activity. researchgate.net While not directly studying this compound, these findings suggest that similar explorations on its scaffold would be a viable strategy for activity modulation.

Systematic SAR studies on benzamidothiazoles have shown that even minor changes, such as the position of a methyl group or the replacement of a methyl group with a bromo substituent, can lead to significant differences in biological effect, with some analogues being active while others are inactive. nih.gov For example, the replacement of a phenyl ring with smaller nonpolar aliphatic substituents has been explored, indicating that a bi-aryl conformation may be necessary for activity in some cases. nih.gov

In the context of this compound, the methyl group on the thiophene (B33073) ring is a key feature. Its impact, along with the potential for substitution on the benzamide ring, is critical for molecular interactions. The table below illustrates hypothetical variations and their potential impact on biological recognition based on established principles from related compound series.

Table 1: Impact of Substituent Variation on this compound Analogues

| Substituent Position | Substituent (R) | Predicted Impact on Molecular Interactions | Potential Effect on Biological Recognition |

|---|---|---|---|

| Benzamide (para) | -OCH₃ | May increase hydrogen bonding capacity and alter electronic distribution. | Could enhance or decrease binding affinity depending on the target's active site. |

| Benzamide (meta) | -Cl | Can introduce halogen bonding and increase lipophilicity. | May improve membrane permeability and target engagement. |

| Benzamide (ortho) | -CH₃ | Can induce steric hindrance and affect the conformation of the amide bond. | May lead to a change in selectivity for different biological targets. |

Pharmacophoric Feature Identification and Mapping in Thienyl-Benzamides

Pharmacophore modeling is a crucial step in understanding the essential structural features required for a molecule to exert a specific biological activity. For the thienyl-benzamide class of compounds, a typical pharmacophore model would include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Studies on thienyl chalcones as monoamine oxidase-B (MAO-B) inhibitors have identified a four-point pharmacophore model (AHRR) as being predictive of their inhibitory activity. nih.gov This model consists of an aromatic ring, a hydrophobic group, and two hydrogen bond acceptor features. Although a different subclass, this highlights the common pharmacophoric elements likely relevant to this compound. The benzamide moiety itself contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the thienyl and phenyl rings provide aromatic and hydrophobic features.

The identification of these features allows for the virtual screening of compound libraries to find new molecules with similar properties and potential biological activity. A hypothetical pharmacophore model for this compound is presented below.

Table 2: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Component | Role in Molecular Interaction |

|---|---|---|

| Hydrogen Bond Donor | Amide N-H | Forms hydrogen bonds with acceptor groups in the target protein. |

| Hydrogen Bond Acceptor | Amide C=O | Forms hydrogen bonds with donor groups in the target protein. |

| Aromatic Ring 1 | Phenyl Ring | Participates in π-π stacking and hydrophobic interactions. |

| Aromatic Ring 2 | Thiophene Ring | Contributes to aromatic and hydrophobic interactions. |

Conformational Analysis and its Influence on Biological Activity Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For this compound and its analogues, the rotational freedom around the amide bond and the single bonds connecting the rings allows for various spatial arrangements. The preferred conformation for binding to a biological target is often the one with the lowest energy that fits optimally into the active site.

The relative orientation of the phenyl and thienyl rings is a key conformational parameter. Steric hindrance from substituents, particularly those at the ortho positions of the benzamide ring or adjacent to the sulfur on the thienyl ring, can significantly influence the preferred dihedral angles. Molecular modeling studies on related benzamide derivatives have shown that the spatial arrangement of atoms is crucial for receptor interaction. nih.gov

The planarity or non-planarity of the molecule can affect its ability to fit into a binding pocket. For instance, a more planar conformation might be favored for intercalating into DNA or for π-π stacking interactions, while a more twisted conformation might be necessary to fit into a globular protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

For a series of this compound derivatives, a QSAR model would typically use various molecular descriptors as independent variables. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A study on bicyclo(aryl methyl)benzamides as GlyT1 inhibitors successfully developed QSAR models that correlated physicochemical, geometrical, and topological descriptors with biological activity. mdpi.com The most significant descriptors in that study included hydrogen bond donors, polarizability, and surface tension. mdpi.com Similarly, a 3D-QSAR study on thienyl chalcones demonstrated a good correlation between the pharmacophore model and the statistical validity of the QSAR analyses. nih.gov

A hypothetical QSAR equation for a series of this compound analogues might take the following form:

log(1/IC₅₀) = c₀ + c₁logP + c₂MR + c₃*σ + ...

Where IC₅₀ is the concentration required for 50% inhibition, logP is the logarithm of the partition coefficient (a measure of hydrophobicity), MR is the molar refractivity (a measure of steric bulk), and σ is the Hammett constant (a measure of electronic effects). The coefficients (c₀, c₁, c₂, c₃) are determined through statistical analysis of a training set of compounds with known activities.

Table 4: Common Descriptors in QSAR Models for Benzamide Derivatives

| Descriptor Type | Example Descriptor | Physicochemical Property Represented |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Hydrophobic | LogP | Lipophilicity and membrane permeability. |

| Topological | Kappa Shape Indices | Molecular shape and branching. |

Chemoinformatics and Data Mining in SAR Elucidation

Chemoinformatics provides the tools and techniques to analyze, manage, and mine large datasets of chemical information, which is essential for modern drug discovery and SAR elucidation. frontiersin.org For the this compound series, chemoinformatic approaches can be used to identify patterns in SAR data, build predictive models, and prioritize compounds for synthesis and testing.

Data mining techniques, such as clustering and classification, can be applied to a library of thienyl-benzamide analogues to group them based on structural similarity and biological activity. This can help in identifying key structural motifs that are associated with a desired biological effect.

Furthermore, chemoinformatics plays a vital role in virtual screening, where large compound databases are computationally screened against a biological target to identify potential hits. frontiersin.org This process can be guided by pharmacophore models or docking simulations, which are themselves informed by experimental SAR data. The integration of chemoinformatics with experimental chemistry accelerates the drug discovery cycle by focusing resources on the most promising candidates.

Table 5: Chemoinformatic Tools and Their Application in SAR

| Chemoinformatic Tool/Technique | Application to this compound SAR |

|---|---|

| Molecular Docking | Predicts the binding mode and affinity of analogues to a target protein. |

| Similarity Searching | Identifies commercially available or synthetically accessible analogues with similar structures. |

| Machine Learning Models | Develops predictive models for activity and other properties based on existing data. |

| Data Visualization | Helps in understanding complex SAR data through graphical representations. |

Advanced Spectroscopic Characterization and Elucidation of N 5 Methyl 2 Thienyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecular structure.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The analysis of chemical shifts (δ), signal multiplicity (splitting patterns), and integration values allows for the assignment of each proton to its specific location within the molecular framework.

For N-(5-Methyl-2-thienyl)benzamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzoyl group and the 5-methyl-2-thienyl moiety. The aromatic protons of the benzoyl ring would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl group. The protons on the thiophene (B33073) ring are also expected in the aromatic region, with their precise chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing amide linkage. The methyl protons would appear as a sharp singlet in the upfield region (around δ 2.5 ppm). The amide proton (N-H) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzoyl Protons (ortho) | ~ 7.8-8.0 | Doublet |

| Benzoyl Protons (meta, para) | ~ 7.4-7.6 | Multiplet |

| Thienyl Proton (H3) | ~ 6.8-7.0 | Doublet |

| Thienyl Proton (H4) | ~ 6.6-6.8 | Doublet |

| Methyl Protons (-CH₃) | ~ 2.4-2.6 | Singlet |

| Amide Proton (N-H) | Variable (e.g., 8.0-10.0) | Broad Singlet |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide group is expected to be the most downfield signal (δ 165-175 ppm). The aromatic carbons of the benzoyl and thienyl rings will resonate in the region of δ 110-150 ppm. The carbon attached to the methyl group in the thiophene ring and the methyl carbon itself will appear at the higher field end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~ 165-170 |

| Benzoyl Carbons (aromatic) | ~ 127-135 |

| Thienyl Carbons (aromatic) | ~ 120-145 |

| Methyl Carbon (-CH₃) | ~ 15-20 |

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering deeper insights into the molecular structure that may not be apparent from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons on the benzoyl ring and between the coupled protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is invaluable for definitively assigning the signals in the ¹H and ¹³C NMR spectra to specific C-H units.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular fragments. For instance, it would show a correlation between the amide proton and the carbonyl carbon, as well as with the carbons of the thienyl ring, confirming the connectivity of the benzamide (B126) and thienyl moieties.

Vibrational Spectroscopy Principles and Applications

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the energy required to excite these vibrations, providing a "fingerprint" of the functional groups present in the molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A prominent feature would be the N-H stretching vibration of the secondary amide, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) would be observed as a strong absorption around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the 1510-1570 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The C-S stretching vibration of the thiophene ring is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak-Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. A key advantage of Raman spectroscopy is that symmetric vibrations and non-polar bonds, which are often weak in IR spectra, can give rise to strong Raman signals.

For this compound, the Raman spectrum would provide valuable information about the carbon skeleton and the aromatic rings. The symmetric stretching vibrations of the benzene (B151609) and thiophene rings would be particularly prominent. The C-S stretching vibration of the thiophene ring, which may be weak in the IR spectrum, could be more easily observed in the Raman spectrum. The C=O stretching vibration would also be present, although typically weaker than in the IR spectrum. The methyl group's C-H stretching and bending vibrations would also be active in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in a more robust structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are the parts of the molecule that absorb light.

In the case of this compound, the UV-Vis spectrum is expected to be influenced by the electronic systems of both the benzamide and the 5-methyl-2-thienyl moieties. The benzamide portion itself exhibits characteristic absorptions. For instance, benzamide in ethanol (B145695) shows a strong absorption maximum (λmax) around 225 nm, which is attributed to a π→π* transition of the benzene ring, and a weaker absorption band around 270-280 nm, corresponding to the n→π* transition of the carbonyl group. researchgate.netresearchgate.net The intensity of absorption bands in the 260–270 nm range for benzamide derivatives is primarily due to the S₀→S₂ (ππ*) transition. researchgate.net

A hypothetical UV-Vis absorption data table for this compound is presented below, based on the typical absorptions of its constituent parts.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~230 | High | π→π* (Benzoyl group) |

| Ethanol | ~275 | Moderate | π→π* (Thienyl group) |

| Ethanol | ~310 | Low | n→π* (Carbonyl group) |

This table is illustrative and based on the analysis of related structures. Actual experimental values may vary.

Mass Spectrometry (MS) Principles for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₂H₁₁NOS), the exact molecular weight can be calculated, and the molecular ion peak [M]⁺ in the mass spectrum would confirm this. The fragmentation pattern provides valuable information about the compound's structure. The fragmentation of amides like benzamide often involves the loss of the amino group (NH₂), leading to a stable benzoyl cation. researchgate.net

In this compound, several key fragmentation pathways can be predicted:

α-Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, or the carbonyl group and the phenyl ring.

Loss of the Thienyl Moiety: Fragmentation could lead to the loss of the 5-methyl-2-thienyl group.

Loss of the Benzoyl Moiety: Alternatively, the benzoyl group could be lost.

Rearrangements: The molecular ion might undergo rearrangements before fragmentation.

A study on related N-thienylidenamines showed that the fragmentation pattern is significantly influenced by the substituents on the thiophene ring. arkat-usa.org For this compound, the presence of the methyl group on the thiophene ring would likely influence the fragmentation pathways. arkat-usa.org

Below is a table of predicted significant fragments for this compound.

| Fragment Ion | m/z (Predicted) | Possible Structure |

| [C₁₂H₁₁NOS]⁺ | 217 | Molecular Ion |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₅H₅S]⁺ | 97 | Methylthienyl cation |

This table is illustrative and based on general fragmentation patterns of similar compounds. Actual fragmentation may be more complex.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

In a crystal of this compound, it is expected that intermolecular hydrogen bonds would play a significant role in the crystal packing. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions can lead to the formation of chains or dimeric structures. nih.gov For example, in N-(2-hydroxy-5-methylphenyl)benzamide, molecules are linked by O-H···O hydrogen bonds to form chains. nih.gov

A hypothetical data table summarizing potential crystallographic data for this compound is provided below.

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Intermolecular Interactions | N-H···O=C hydrogen bonds, π-π stacking |

| Molecular Conformation | Near-planar amide linkage |

This table is speculative and based on the crystallographic data of analogous compounds.

Computational Chemistry and Molecular Modeling Investigations of N 5 Methyl 2 Thienyl Benzamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and a protein's binding site.

Ligand-Protein Interaction Analysis and Binding Site Characterization

In a hypothetical molecular docking study, N-(5-Methyl-2-thienyl)benzamide would be docked into the active site of a selected protein target. The choice of protein would depend on the therapeutic area of interest; for instance, enzymes like cyclooxygenases (COX) or protein tyrosine phosphatases are common targets for anti-inflammatory or anticancer agents. bohrium.comresearchgate.net

The analysis would focus on characterizing the binding mode and the specific interactions that stabilize the ligand-protein complex. Key interactions expected for this compound would include:

Hydrogen Bonds: The amide group (-C(O)NH-) is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). These would likely form strong hydrogen bonds with amino acid residues in the protein's active site, such as serine, threonine, or asparagine. nih.gov

Hydrophobic Interactions: The benzoyl ring and the methyl-substituted thienyl ring are hydrophobic. These would likely engage in favorable van der Waals and π-π or π-alkyl stacking interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine within the binding pocket. nih.govnih.gov

Sulfur Aromatic Interactions: The sulfur atom in the thiophene (B33073) ring can participate in specific non-covalent interactions with aromatic residues of the protein, further anchoring the ligand.

The results of such a simulation would provide a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a detailed 3D visualization of the binding pose, helping to rationalize the compound's potential biological activity.

Evaluation of Scoring Functions and Docking Algorithms

The reliability of a molecular docking study depends heavily on the chosen algorithm and scoring function. Algorithms like AutoDock, MOE (Molecular Operating Environment), and Schrödinger's Glide are commonly used to perform the conformational search that finds the best binding pose. nih.govnih.gov

A typical docking workflow involves:

Preparation: Preparing the 3D structures of both the ligand (this compound) and the target protein, which involves adding hydrogen atoms and assigning partial charges.

Grid Generation: Defining a "docking box" around the protein's active site to constrain the search space for the ligand.

Docking Run: Executing the docking algorithm, which systematically explores various orientations and conformations of the ligand within the active site.

Scoring and Analysis: The scoring function then calculates a score for each pose, estimating the binding free energy. A lower score generally indicates a more favorable binding interaction.

Different scoring functions may be evaluated to ensure the robustness of the prediction. The resulting poses are then clustered and analyzed to identify the most stable and frequently occurring binding mode, which is presumed to be the most representative of the actual interaction. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental information about a molecule's electronic properties, which govern its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT calculations are used to optimize the molecular geometry of this compound to its lowest energy state. A common approach involves using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p). nih.govsci-hub.senih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles.

| Parameter | Bond | Predicted Value (Å) |

| Bond Lengths | C=O (Amide) | ~1.24 |

| C-N (Amide) | ~1.36 | |

| C-S (Thiophene) | ~1.72 | |

| C-C (Aromatic) | ~1.40 | |

| Bond Angles | O=C-N (Amide) | ~123° |

| C-N-H (Amide) | ~120° | |

| C-S-C (Thiophene) | ~92° | |

| Table 1: Hypothetical optimized geometric parameters for this compound based on DFT calculations. These values are illustrative and based on typical data for similar molecular fragments. |

These geometric parameters are foundational for understanding the molecule's three-dimensional shape and how it might fit into a protein's binding site.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Transitions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com

HOMO: The HOMO represents the ability of a molecule to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring.

LUMO: The LUMO represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. The LUMO is likely distributed over the benzoyl portion of the molecule, particularly the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable, more reactive, and can be more easily excited. researchgate.net

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.1 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.4 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.7 |

| Softness (S) | 1 / (2η) | 0.185 |

| Table 2: Illustrative global reactivity descriptors for this compound derived from hypothetical HOMO-LUMO energies. A larger energy gap generally correlates with higher kinetic stability. sci-hub.seirjweb.com |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Electrophilic/Nucleophilic Regions

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov The map is color-coded to indicate different regions of charge:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack. In this compound, the oxygen atom of the carbonyl group would be the most intense red region.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are the most likely sites for nucleophilic attack. The hydrogen atom of the amide group (N-H) would be a prominent blue region.

Green/Yellow: Regions of neutral or intermediate electrostatic potential, typically found over the carbon atoms of the aromatic rings.

The MEP map provides a clear, intuitive picture of the charge distribution, complementing the HOMO-LUMO analysis and offering crucial insights for understanding intermolecular interactions and chemical reactivity.

Dual Descriptor Analysis for Reactive Sites

The reactivity of a molecule, specifically the sites susceptible to nucleophilic or electrophilic attack, is fundamental to understanding its chemical behavior and potential metabolic fate. The dual descriptor, a concept derived from Density Functional Theory (DFT), is a powerful tool for identifying these reactive centers. nih.govscm.com It is defined as the difference between the nucleophilic and electrophilic Fukui functions, providing a clear indication of a site's tendency to either donate or accept electrons. nih.gov

The dual descriptor, ∆f(r), is calculated as: ∆f(r) = f⁺(r) - f⁻(r)

Where:

f⁺(r) is the Fukui function for nucleophilic attack (electron acceptance).

f⁻(r) is the Fukui function for electrophilic attack (electron donation).

A positive value of ∆f(r) at a specific atom indicates that the site is favored for nucleophilic attack, while a negative value suggests it is susceptible to electrophilic attack. nih.gov

For this compound, a dual descriptor analysis would be performed by first optimizing the molecule's geometry using a suitable DFT method, such as B3LYP with a 6-311++G(d,p) basis set. nih.gov Following this, the electronic populations of the neutral, anionic (N+1), and cationic (N-1) states are calculated to derive the Fukui functions and the dual descriptor for each atom.

Based on studies of analogous thiophene and benzamide (B126) derivatives, the expected reactive sites can be predicted. nih.gov The nitrogen and oxygen atoms of the amide group, being electronegative, are likely to be sites for electrophilic attack. Conversely, the carbonyl carbon is a primary candidate for nucleophilic attack. Within the thiophene ring, the sulfur atom and specific carbon atoms, influenced by the methyl and benzamide substituents, will exhibit distinct reactivity profiles.

Table 1: Predicted Reactive Sites in this compound based on Dual Descriptor Analysis of Analogous Compounds

| Atom/Region | Predicted Type of Attack | Rationale |

| Carbonyl Carbon (C=O) | Nucleophilic (∆f(r) > 0) | The carbon atom is electron-deficient due to bonding with two electronegative oxygen and nitrogen atoms. |

| Carbonyl Oxygen (C=O) | Electrophilic (∆f(r) < 0) | High electron density and lone pairs make it susceptible to protonation or interaction with electrophiles. |

| Amide Nitrogen (N-H) | Electrophilic (∆f(r) < 0) | The lone pair of electrons on the nitrogen atom makes it a site for electrophilic interaction. |

| Thiophene Sulfur (S) | Electrophilic (∆f(r) < 0) | The sulfur atom possesses lone pairs and can be a site for oxidation or interaction with electrophiles. |

| Thiophene Ring Carbons | Both | The distribution of ∆f(r) will vary depending on the position relative to the sulfur and substituents, identifying specific carbons prone to either nucleophilic or electrophilic attack. |

This table is illustrative and based on general principles and findings from studies on similar compounds. nih.gov Precise values would require specific calculations for this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Intermolecular Interactions

While quantum mechanics methods like DFT are excellent for understanding electronic properties, they are computationally expensive for studying the dynamic behavior of molecules over time. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics to simulate the motions of atoms and molecules. nih.gov This methodology is crucial for assessing the conformational stability of a molecule and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com

For this compound, an MD simulation would typically involve the following steps:

Parameterization: Assigning a force field (e.g., AMBER, CHARMM) to the molecule, which defines the potential energy function based on bond lengths, angles, dihedrals, and non-bonded interactions. harvard.edu

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for every atom in the system over a set period, generating a trajectory of atomic positions and velocities.

Analysis of the MD trajectory provides insights into:

Conformational Flexibility: By monitoring the dihedral angles of the rotatable bonds, such as the bond connecting the phenyl ring to the amide group and the amide to the thiophene ring, one can identify the most stable conformations and the energy barriers between them.

Solvent Interactions: The simulation reveals how solvent molecules arrange around the solute, highlighting key hydrogen bonds and hydrophobic interactions that stabilize the molecule in solution.

Complex Stability: If simulated within a protein binding site, MD can assess the stability of the protein-ligand complex, calculating metrics like the root-mean-square deviation (RMSD) to see how much the ligand's position changes over time. mdpi.com The radius of gyration (Rg) can also be used to estimate the complex's strength. mdpi.com

Studies on similar amide-containing molecules show that intramolecular hydrogen bonds and interactions with the solvent play a significant role in determining the preferred conformation. researchgate.net For this compound, the planarity of the amide bond and the relative orientations of the aromatic rings are key conformational features that an MD simulation would explore in detail.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions: Methodological Approaches

A critical aspect of drug discovery is evaluating a compound's ADMET properties. In silico methods are now routinely used as a preliminary screen to predict these characteristics, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage failures. jonuns.comnih.gov Various software and web servers (e.g., SwissADME, pkCSM, PreADMET) employ quantitative structure-property relationship (QSPR) models and rule-based systems to make these predictions. mdpi.comnih.govyoutube.com

For this compound, a typical in silico ADMET analysis would predict several key parameters:

Absorption:

Gastrointestinal (GI) Absorption: Predicted based on factors like lipophilicity (LogP), molecular weight, and polar surface area (PSA). High GI absorption is generally desired for orally administered drugs.

Lipinski's Rule of Five: A widely used filter to assess "drug-likeness." It states that a compound is more likely to be orally bioavailable if it has: a molecular weight < 500 Da, a LogP < 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Distribution:

Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of the compound crossing into the central nervous system.

Plasma Protein Binding (PPB): Estimates the extent to which the compound will bind to proteins in the blood, which affects its free concentration and availability. harvard.edu

Metabolism:

Cytochrome P450 (CYP) Inhibition/Substrate: Predicts interactions with key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions. The thiophene ring itself is a structural alert, as its metabolism can sometimes lead to reactive metabolites. acs.org

Excretion:

Often inferred from properties like water solubility and molecular weight.

Toxicity:

AMES Toxicity: Predicts mutagenicity.

Hepatotoxicity: Predicts the potential to cause liver damage.

hERG Inhibition: Predicts the risk of cardiotoxicity.

Table 2: Illustrative In Silico ADMET Prediction Profile for a Thiophene-Benzamide Scaffold

| Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| GI Absorption | High | Favorable for oral administration. |

| Lipinski's Rule of Five | 0 Violations | Good drug-like properties. |

| Distribution | ||

| BBB Permeant | No | Low likelihood of CNS side effects. |

| PPB | >90% | High binding may limit free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Toxicity | ||

| AMES Toxicity | Non-mutagen | Low risk of carcinogenicity. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

This table is a hypothetical example based on typical predictions for similar heterocyclic compounds. nih.gov Actual values for this compound would need to be calculated using specific ADMET prediction software.

Pharmacophore Modeling and Virtual Screening Strategies for Novel Ligand Discovery

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. jonuns.com These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

A pharmacophore model for this compound could be developed in two primary ways:

Ligand-Based: If a set of molecules with known activity towards a target is available, their common chemical features are aligned to create a pharmacophore model.

Structure-Based: If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, the key interaction points within its binding site are used to define the pharmacophore features.

Once a robust pharmacophore model is generated, it can be used as a 3D query in a virtual screening campaign. Large chemical databases (e.g., ZINC, ChEMBL) are searched to identify other molecules that fit the pharmacophore model. techscience.com This process rapidly filters millions of compounds down to a manageable number of "hits" that are more likely to be active. These hits can then be subjected to more rigorous computational analysis, such as molecular docking and MD simulations, before being selected for experimental testing.

For a scaffold like this compound, a pharmacophore model would likely include:

An aromatic ring feature for the benzoyl group.

Another aromatic or hydrophobic feature for the methyl-thiophene ring.

A hydrogen bond donor from the amide N-H group.

A hydrogen bond acceptor from the carbonyl oxygen.

This strategy allows researchers to explore a vast chemical space efficiently, leveraging the structural information of this compound to discover novel and potentially more potent or selective ligands for a given biological target.

Biological Activity Studies and Mechanistic Investigations of N 5 Methyl 2 Thienyl Benzamide Analogues

Enzyme Inhibition Kinetics and Mechanisms

The inhibitory potential of N-(5-Methyl-2-thienyl)benzamide analogues has been explored against several key enzymes implicated in a variety of diseases. The following sections detail the kinetic parameters and mechanisms of this inhibition.

Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax)

Enzyme kinetic studies are fundamental to understanding how a compound affects an enzyme's catalytic efficiency. For analogues of this compound, these studies often involve determining the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor.

For instance, in studies of carbonic anhydrase inhibitors, kinetic analyses have been performed on related benzamide (B126) derivatives. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, providing insight into the enzyme's affinity for its substrate. The presence of an inhibitor can alter the apparent Km and/or Vmax values, which helps in elucidating the mechanism of inhibition.

Characterization of Inhibition Types (Competitive, Non-competitive, Uncompetitive, Mixed Inhibition)

The nature of enzyme inhibition by this compound analogues is determined by how they interact with the enzyme and the enzyme-substrate complex. These interactions lead to different types of inhibition.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition is characterized by an increase in the apparent Km, while Vmax remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic activity. In this case, Vmax decreases, but Km remains the same.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

Studies on benzamide derivatives as tyrosinase inhibitors have often revealed competitive or mixed-type inhibition, suggesting that these compounds can interact with the enzyme's active site, which contains copper ions.

Investigation of Inhibition Constants (Ki)

The inhibition constant (Ki) is a measure of the potency of an inhibitor. It represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. For this compound analogues, Ki values are determined through graphical analysis of kinetic data, such as Lineweaver-Burk or Dixon plots.

Mechanisms of Interaction with Specific Enzyme Targets

The therapeutic potential of this compound analogues is linked to their ability to selectively inhibit specific enzymes.

Tyrosinase: Analogues of this compound have been investigated as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for treating hyperpigmentation disorders. The mechanism often involves the benzamide moiety coordinating with the copper ions in the enzyme's active site.

Topoisomerase II: While specific studies on this compound may be limited, related benzamide-containing compounds have been evaluated as topoisomerase II inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription, making them targets for anticancer drugs. The mechanism can involve intercalation into DNA or interference with the enzyme's ATP-binding site.

Lipoxygenase (LOX): Certain benzamide derivatives have shown inhibitory activity against lipoxygenases, enzymes involved in the inflammatory pathway. The mechanism may involve chelation of the non-heme iron atom in the active site or scavenging of lipid peroxyl radicals.

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease. Some N-phenylbenzamide derivatives have been found to inhibit AChE. The proposed mechanism involves the benzamide core interacting with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme.

β-Secretase (BACE1): Inhibition of BACE1 is a key strategy in Alzheimer's disease research. Benzamide derivatives have been explored for this purpose, with the mechanism potentially involving hydrogen bonding and hydrophobic interactions with the enzyme's catalytic aspartate residues.

Carbonic Anhydrase (CA): Benzamides are a known class of carbonic anhydrase inhibitors. The primary mechanism involves the sulfonamide or a similar zinc-binding group coordinating to the zinc ion in the active site, displacing a water molecule or hydroxide (B78521) ion essential for catalysis.

Epidermal Growth Factor Receptor (EGFR): Some benzamide derivatives have been designed as EGFR inhibitors for cancer therapy. They typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the signaling cascade that leads to cell proliferation.

Receptor Binding Profiling and Agonistic/Antagonistic Mechanisms

Beyond enzyme inhibition, this compound analogues have been profiled for their ability to bind to and modulate the activity of various receptors, particularly G protein-coupled receptors (GPCRs).

G Protein-Coupled Receptor (GPCR) Interactions

GPR35: Certain benzamide derivatives have been identified as agonists for the orphan GPCR, GPR35, which is implicated in inflammatory and pain pathways. The interaction mechanism is thought to involve specific residues within the receptor's transmembrane domains.

Dopamine (B1211576) D4 Receptor: The benzamide scaffold is a well-known feature of atypical antipsychotic drugs that target dopamine receptors. Analogues may act as antagonists or partial agonists at the D4 receptor, with the N-substituted phenyl ring and the benzamide linker playing crucial roles in receptor recognition and binding.

Serotonin 5-HT2A Receptor: The 5-HT2A receptor is another important target for atypical antipsychotics. Benzamide derivatives can act as antagonists at this receptor, which is believed to contribute to their efficacy in treating the negative symptoms of schizophrenia. The binding mechanism involves interactions with key aromatic and polar residues in the receptor's binding pocket.

Allosteric Modulation Mechanisms (e.g., AMPA receptors)

Analogues of this compound fall within the broader chemical class of benzamides, which are well-documented as allosteric modulators of various receptors. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding induces a conformational change in the receptor, thereby altering its affinity for the endogenous ligand or its functional activity. Compounds that enhance the receptor's response are known as positive allosteric modulators (PAMs), while those that act as non-competitive antagonists are termed negative allosteric modulators (NAMs). mdpi.com

Benzamide derivatives have been identified as a classical chemotype for positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are central to fast synaptic transmission in the brain and are crucial for processes like learning and memory. sci-hub.st PAMs of AMPA receptors, sometimes called "ampakines," are thought to stabilize the open form of the receptor or reduce its desensitization, thereby potentiating glutamatergic function. nih.gov The therapeutic potential of AMPA receptor PAMs is being explored for treating cognitive disorders, depression, and attention-deficit/hyperactivity disorder (ADHD). nih.gov

Beyond AMPA receptors, benzamide analogues have been developed as NAMs for other receptor types. Aryl benzamide derivatives have been studied as NAMs of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), which are considered potential treatments for psychiatric disorders like depression. mdpi.com Additionally, other benzamide analogues have been identified as NAMs of human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in conditions such as Alzheimer's disease, Parkinson's disease, and addiction. nih.govnih.gov For instance, the lead molecule 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide was found to inhibit human α4β2 nAChRs with an IC₅₀ value of 6.0 µM. nih.govnih.gov These studies highlight the versatility of the benzamide scaffold in creating selective allosteric modulators for various neurological targets.

Cellular Pathway Modulation Investigations

N-substituted benzamides have demonstrated significant anti-proliferative effects, primarily through the induction of cell cycle arrest and apoptosis. nih.gov Studies using declopramide, an N-substituted benzamide, showed that it induces a G2/M phase cell cycle block in murine 70Z/3 pre-B cells and human HL60 promyelocytic cancer cells. nih.gov This arrest prevents cells from proceeding through mitosis, which can lead to cell death if the damage or stress cannot be repaired. dovepress.com

Following or in concert with cell cycle arrest, these compounds can trigger apoptosis, or programmed cell death, through the mitochondrial pathway. nih.gov Declopramide was shown to induce the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspase-9. nih.gov The activation of this initiator caspase subsequently triggers a cascade of effector caspases, such as caspase-3, which are responsible for cleaving key cellular proteins and executing the apoptotic program. nih.govdovepress.com The role of caspases was confirmed by experiments showing that broad-spectrum caspase inhibitors could prevent apoptosis and improve cell viability in the presence of the benzamide compound. nih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2, which can prevent mitochondrial cytochrome c release, also inhibited declopramide-induced apoptosis. nih.gov

Similar mechanisms involving cell cycle arrest and apoptosis have been observed for other related heterocyclic compounds. mdpi.comnih.gov For example, certain benzimidazole (B57391) derivatives, which share structural similarities with the benzamide class, have been shown to arrest the cell cycle at different phases (G1, S, or G2) and induce apoptosis in various cancer cell lines. mdpi.comnih.gov

The tumor suppressor protein p53 is a central regulator of cellular responses to stress, including DNA damage, and can initiate either cell cycle arrest or apoptosis. nih.govnih.gov Investigations into the mechanisms of N-substituted benzamides have sought to determine the role of p53 in their anti-proliferative effects.

In studies with the N-substituted benzamide declopramide, treatment of 70Z/3 cells, which have wild-type p53, led to an upregulation of the p53 protein. nih.gov However, the compound induced both G2/M cell cycle arrest and apoptosis in p53-deficient HL60 cancer cells as well. nih.gov This crucial finding demonstrates that neither the cell cycle block nor the subsequent apoptosis is strictly dependent on p53 activation. nih.gov Therefore, these benzamide analogues can exert their anticancer effects through p53-independent pathways, which is a significant advantage for treating tumors with mutated or non-functional p53, a common occurrence in cancer. nih.gov The induction of p53 in p53-proficient cells suggests that while the pathway is activated by the compound, it is not the sole or essential mediator of the observed cell death. nih.gov

Antimicrobial Action Mechanisms (e.g., Protein Synthesis Inhibition, Interaction with Bacterial Targets)

Thiophene-benzamide and related thiophene-2-carboxamide derivatives have shown promising antimicrobial activity, particularly against bacteria. nih.govnih.gov The mechanism of action for some benzamide derivatives involves the inhibition of a key bacterial protein, Filamenting temperature-sensitive mutant Z (FtsZ). nih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the division machinery. nih.gov

By inhibiting FtsZ polymerization and its associated GTPase activity, these compounds effectively block bacterial cytokinesis. nih.gov This disruption of cell division leads to the elongation of bacterial cells, as seen in Bacillus subtilis, or cell enlargement in Staphylococcus aureus, ultimately resulting in cell death. nih.gov This bactericidal effect has been observed against various Gram-positive bacteria, including drug-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

Structure-activity relationship (SAR) studies on thiophene-2-carboxamide derivatives have indicated that substitutions on the thiophene (B33073) ring are critical for activity. nih.gov For instance, 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity against both Gram-positive and Gram-negative bacteria compared to their 3-hydroxy or 3-methyl counterparts. nih.gov Specifically, an amino thiophene-2-carboxamide with a methoxy (B1213986) group substitution showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov

Investigation of Ribosome-Inactivating Protein (RIP) Inhibition Mechanisms

Current research has extensively detailed the function of Ribosome-Inactivating Proteins (RIPs) but has not shown that this compound analogues act as inhibitors of them. RIPs are potent toxins, found primarily in plants, that function by enzymatically damaging ribosomes, thereby halting protein synthesis and inducing cell death. nih.govuio.no They are N-glycosidases that cleave a specific adenine (B156593) residue from the large ribosomal RNA (rRNA) within a highly conserved region known as the α-sarcin/ricin loop (SRL). nih.govnih.gov This irreversible modification prevents the binding of elongation factors, which are essential for the translocation step of protein synthesis, leading to a complete shutdown of translation. nih.gov

RIPs are classified into three types: Type 1 RIPs are single-chain enzymes, Type 2 RIPs consist of an active A-chain linked to a cell-binding B-chain, and Type 3 RIPs are synthesized as inactive precursors requiring proteolytic processing for activation. uio.nonih.gov Due to their potent cytotoxic activity, RIPs themselves are studied for therapeutic applications, such as in the construction of immunotoxins to target cancer cells. nih.govnih.gov However, there is no evidence in the reviewed literature to suggest that this compound or its analogues function by inhibiting the action of these RIPs.

Immunomodulatory Mechanisms

While direct studies on the immunomodulatory effects of this compound analogues are limited, the broader class of benzamides and related structures, known as immunomodulatory drugs (IMiDs), provides insight into potential mechanisms. researchgate.netnih.gov IMiDs, such as lenalidomide (B1683929) (a thalidomide (B1683933) analogue), exert complex effects on the immune system. nih.gov

These compounds are known to stimulate T-cells and Natural Killer (NK) cells, enhancing their cytotoxic capabilities against tumor cells. researchgate.netnih.gov This stimulation is often mediated through the increased production of Th1-type cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), from CD4+ helper T-cells. nih.gov In addition to direct stimulation of effector cells, some IMiDs can indirectly enhance anti-tumor immunity by inhibiting suppressive immune cells like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.gov Other related heterocyclic compounds, such as certain benzimidazole derivatives, have also been reported to possess immunomodulatory effects. researchgate.net Natural products with anti-inflammatory properties can also modulate the immune response by inhibiting pro-inflammatory cytokines and affecting the function of T-cells and dendritic cells. mdpi.com Given these precedents, it is plausible that this compound analogues could exhibit immunomodulatory activity by influencing cytokine production and the function of various immune cell subsets, although specific investigations are required to confirm this.

Compound Information Tables

Table 1: Compounds Mentioned in This Article

| Compound Name | Abbreviation | Class |

| This compound | - | Thienyl Benzamide |

| Declopramide | 3CPA | N-substituted Benzamide |

| Metoclopramide | MCA | N-substituted Benzamide |

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | Compound 1 | Benzamide Analogue |

| Lenalidomide | - | Immunomodulatory Drug (IMiD) |

Lead Optimization and Rational Drug Design Principles for N 5 Methyl 2 Thienyl Benzamide Derivatives

Strategies for Potency and Selectivity Enhancement in Thienyl-Benzamide Scaffolds

The core of lead optimization for any chemical series lies in understanding its structure-activity relationships (SAR), which describe how chemical structure translates to biological activity. For thienyl-benzamide scaffolds, potency and selectivity are finely tuned by systematically modifying various parts of the molecule.

Key strategies often involve:

Substitution on the Phenyl Ring: The benzene (B151609) ring of the benzamide (B126) moiety is a prime location for modification. Introducing different functional groups (e.g., halogens, alkyls, alkoxys) at the ortho, meta, or para positions can drastically alter binding affinity and selectivity. For instance, in the development of certain benzamide-based inhibitors, the addition of fluorine atoms has been shown to increase binding affinity. nih.govacs.org This is often attributed to fluorine's ability to form favorable interactions with the target protein and influence the conformation of the molecule. nih.govacs.org

Modification of the Thiophene (B33073) Ring: The 5-methyl-thiophene group also presents opportunities for optimization. Altering the substituent at the 5-position or even replacing the methyl group with other functionalities can modulate the compound's interaction with the target.

Amide Linker Modification: The central amide bond is crucial for the structural integrity of the scaffold. While less commonly modified, replacing it with bioisosteres like ureas or sulfonamides can sometimes lead to substantial improvements in cellular potency. nih.gov

Systematic SAR studies are crucial for this process. In one such study on benzamide derivatives targeting tubulin, a series of compounds was synthesized and evaluated, leading to the identification of an optimized candidate with significant antiproliferative activities against various cancer cell lines. nih.gov Similarly, research on N-(thiazol-2-yl)-benzamide analogs, which are structurally related to thienyl-benzamides, involved the functional characterization of 61 analogs to elucidate the structural determinants for activity. nih.gov This meticulous approach allows chemists to build a detailed map of how each molecular modification impacts the desired biological effect. For example, a study on PARP-1 inhibitors designed derivatives based on a previously reported compound, leading to a new molecule, 13f , with a potent PARP-1 inhibitory effect (IC50 = 0.25 nM) and strong anticancer activity against HCT116 cells (IC50 = 0.30 µM). nih.gov

Table 1: SAR of Benzamide Derivatives as PARP-1 Inhibitors

| Compound | Target | IC50 (nM) | Antiproliferative Activity (HCT116 cells, IC50 µM) |

|---|---|---|---|

| 13f | PARP-1 | 0.25 | 0.30 |

| Reference Cmpd IX | PARP-1 | Not specified | >50 |

This table illustrates the successful optimization of a lead compound (IX) into a highly potent derivative (13f) through structural modifications. Data sourced from a study on novel benzamide derivatives. nih.gov

Structure-Based Drug Design Approaches Leveraging Target Information

When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) becomes a powerful tool for lead optimization. This approach uses high-resolution structural information, typically from X-ray crystallography or NMR spectroscopy, to guide the design of more potent and selective inhibitors.

For benzamide scaffolds, if the target protein's binding site is characterized, medicinal chemists can design derivatives of N-(5-Methyl-2-thienyl)benzamide that fit precisely into the pocket, maximizing favorable interactions and displacing water molecules. A key success story in this area is the development of benzamide-based tubulin inhibitors. nih.govacs.org An X-ray co-crystal structure of a potent benzamide inhibitor (compound 48 ) bound to tubulin revealed that the compound occupies all three zones of the colchicine (B1669291) binding site, providing a clear structural basis for its high potency. nih.govacs.org This detailed snapshot allows for the rational design of new analogs with further improved properties.

In cases where a co-crystal structure is unavailable, molecular docking simulations can serve as a valuable alternative. nih.gov This computational technique predicts the preferred orientation and binding affinity of a ligand to its target. For example, in the design of benzamide-based histone deacetylase (HDAC) inhibitors, an in silico structure/ligand-based design strategy was instrumental in developing initial leads. nih.gov Similarly, docking studies were used to analyze the binding interactions of active benzamide derivatives with tyrosinase, providing evidence for their inhibitory activity. researchgate.net These computational models help prioritize which compounds to synthesize, saving time and resources. nih.govresearchgate.net

Fragment-Based Drug Design Considerations for Benzamide Ligands

Fragment-based drug discovery (FBDD) is an alternative to traditional high-throughput screening. It begins by identifying small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly to the target. nih.govyoutube.com These fragments are then optimized and "grown" or linked together to produce a high-affinity lead compound. nih.gov

The benzamide moiety is an excellent candidate for use as a fragment in FBDD campaigns. Its rigid structure and ability to form hydrogen bonds make it a reliable anchor point within a protein's binding site. In a hypothetical FBDD approach to discover inhibitors for a novel target, a library of fragments could be screened using sensitive biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR).

If a simple benzamide fragment is identified as a "hit," medicinal chemists can employ several strategies:

Fragment Growing: A chemist might explore adding substituents to the phenyl ring or the amide nitrogen, using the structural information from the initial fragment-protein complex to guide the growth vector into an adjacent pocket.

Fragment Linking: If another fragment, such as a thiophene derivative, is found to bind in a nearby region, the two can be connected with a suitable linker to create a larger molecule with significantly higher affinity, potentially leading to a scaffold like this compound.

This approach offers the advantage of starting with compounds that have high "ligand efficiency," meaning they have a good binding affinity for their small size. youtube.com This often leads to final drug candidates with more favorable physicochemical properties.

Integration of Computational and High-Throughput Screening in Lead Identification and Optimization